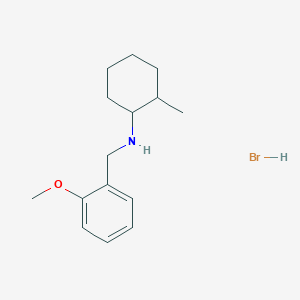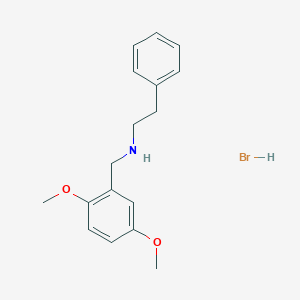amine hydrobromide CAS No. 1609408-88-9](/img/structure/B6352077.png)
[2-(3-Methoxyphenyl)ethyl](4-nitrobenzyl)amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)ethylamine hydrobromide: is a chemical compound with the molecular formula C16H18N2O3·HBr. . The compound consists of a methoxyphenyl group, an ethyl chain, a nitrobenzyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)ethylamine hydrobromide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenylacetic acid with ethylamine to form the intermediate 2-(3-methoxyphenyl)ethylamine.
Nitration: The intermediate is then subjected to nitration using a nitrating agent such as nitric acid to introduce the nitro group, forming 2-(3-methoxyphenyl)ethyl(4-nitrobenzyl)amine.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt, resulting in 2-(3-Methoxyphenyl)ethylamine hydrobromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of amine oxides or quaternary ammonium compounds.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) catalyst are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of amine oxides or quaternary ammonium compounds.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the methoxy group with other nucleophiles.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the interactions of amine-containing compounds with biological systems.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Catalysis: It is used as a catalyst or catalyst precursor in various industrial chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)ethylamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The nitro group can participate in redox reactions, altering the redox state of the target molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
[2-(3-Methoxyphenyl)ethyl]amine: Lacks the nitrobenzyl group, making it less versatile in redox reactions.
[4-Nitrobenzyl]amine: Lacks the methoxyphenyl group, reducing its potential for nucleophilic substitution reactions.
Uniqueness:
Versatility: The presence of both the methoxyphenyl and nitrobenzyl groups makes 2-(3-Methoxyphenyl)ethylamine hydrobromide a versatile compound for various chemical reactions.
Reactivity: The compound’s unique structure allows it to participate in a wide range of reactions, including oxidation, reduction, and substitution, making it valuable in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3.BrH/c1-21-16-4-2-3-13(11-16)9-10-17-12-14-5-7-15(8-6-14)18(19)20;/h2-8,11,17H,9-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYJWEZLZPFGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/structure/B6352054.png)
amine hydrobromide](/img/structure/B6352068.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/structure/B6352085.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/structure/B6352090.png)

